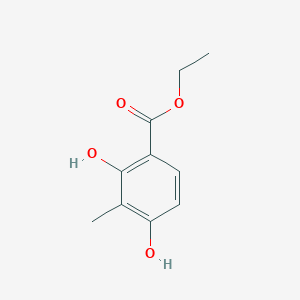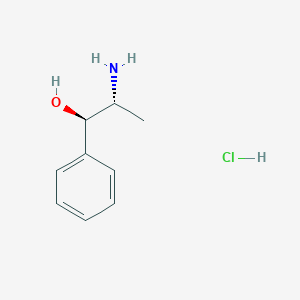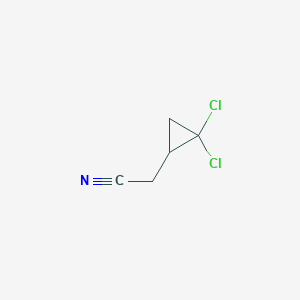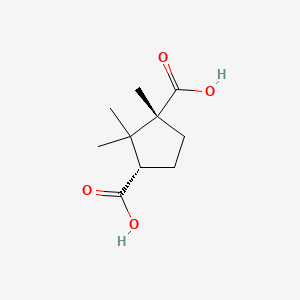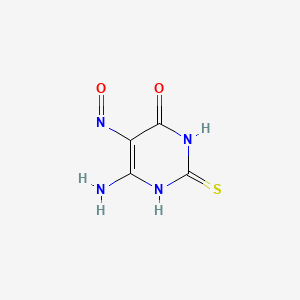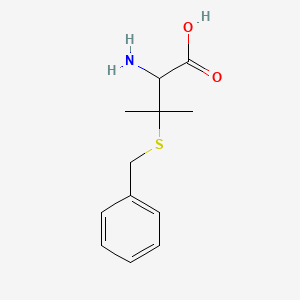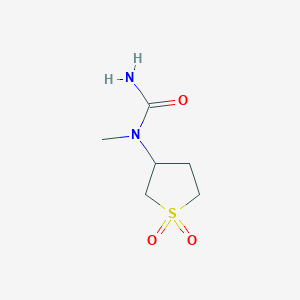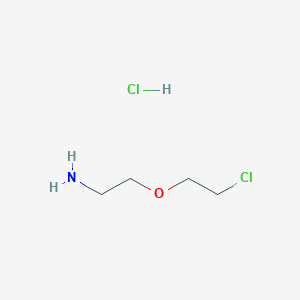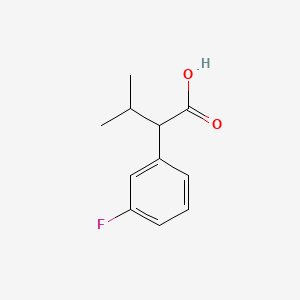
3-Isopropoxy-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O4 It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropoxy-3-oxopropanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-oxopropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the alkylation of 3-oxopropanoic acid with isopropyl bromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or bases can be employed to facilitate the reaction, and advanced separation techniques like distillation or crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or aldehydes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3-Hydroxy-3-oxopropanoic acid or 3-oxopropanoic acid.
Reduction: 3-Isopropoxypropan-1-ol or 3-isopropoxypropanal.
Substitution: Various alkoxy-substituted propanoic acids.
Scientific Research Applications
3-Isopropoxy-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving carboxylases and esterases.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-isopropoxy-3-oxopropanoic acid exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for carboxylases, undergoing decarboxylation or other transformations. The molecular targets and pathways involved typically include carboxylation and esterification pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-3-oxopropanoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-Methoxy-3-oxopropanoic acid: Contains a methoxy group, offering different reactivity and properties.
3-Butoxy-3-oxopropanoic acid: Features a butoxy group, which affects its solubility and reactivity.
Uniqueness
3-Isopropoxy-3-oxopropanoic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
56766-77-9 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-oxo-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2)10-6(9)3-5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
JJKMIZGENPMJRC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(=O)O |
Canonical SMILES |
CC(C)OC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


